4-Ethoxy-2-sulfobenzoic acid
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Overview
Description
4-Ethoxy-2-sulfobenzoic acid is an organic compound with the molecular formula C9H10O6S It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the 4-position and a sulfonic acid group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-sulfobenzoic acid typically involves the electrophilic aromatic substitution of benzoic acid derivatives. One common method is the sulfonation of 4-ethoxybenzoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonic acid group can be reduced to a sulfonamide group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Carboxy-2-sulfobenzoic acid.
Reduction: 4-Ethoxy-2-sulfonamidobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The ethoxy group can undergo hydrolysis to form an alcohol, which can further participate in various chemical reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Methoxy-2-sulfobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid: Lacks the sulfonic acid group.
Uniqueness
4-Ethoxy-2-sulfobenzoic acid is unique due to the presence of both an ethoxy group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62474-05-9 |
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Molecular Formula |
C9H10O6S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
4-ethoxy-2-sulfobenzoic acid |
InChI |
InChI=1S/C9H10O6S/c1-2-15-6-3-4-7(9(10)11)8(5-6)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
WIRIWQVWFCRWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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